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Compound of Interest

Compound Name: Imanixil

Cat. No.: B1671735 Get Quote

Imanixil (SAR088) is a novel, orally available small molecule inhibitor of Phosphatidylinositol-5-

Phosphate 4-Kinase, Type II, Beta (PIP5K2B), an enzyme linked to the pathogenesis of

obesity, insulin resistance, and diabetes.[1] This technical guide provides a comprehensive

overview of the discovery, mechanism of action, and preclinical development of Imanixil.

Discovery and In Vitro Characterization
Imanixil was identified through a high-throughput screening process.[1] It is characterized as a

pyrimidine-2,4-diamine compound.[1] Subsequent in vitro studies demonstrated its reasonable

potency, selectivity, and favorable physicochemical properties in both enzymatic and cellular

assays.[1]

Mechanism of Action
Imanixil functions by inhibiting PIP5K2B, a phosphotransferase that plays a role in insulin

signaling pathways.[1] By inhibiting this enzyme, Imanixil is believed to modulate downstream

signaling, ultimately leading to improved glucose homeostasis.
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Caption: Inhibition of PIP5K2B by Imanixil blocks the phosphorylation of PI(5)P to PI(4,5)P2.

Preclinical In Vivo Studies
The efficacy of Imanixil was evaluated in a preclinical animal model of diabetes.

Animal Model: Obese and hyperglycemic male Zucker diabetic fatty (ZDF) rats were used.

Treatment: Imanixil was administered to the ZDF rats.

Duration: The treatment period was 3 weeks.

Primary Endpoint: Blood glucose levels were monitored.

Results: The study found that Imanixil lowered blood glucose levels in the treated rats.
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Caption: Workflow from high-throughput screening to in vivo efficacy testing of Imanixil.

Quantitative Data Summary
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Parameter Value/Observation Model System Reference

Compound Class
Pyrimidine-2,4-

diamine
-

In Vitro Activity
Reasonable potency

and selectivity

Enzymatic and cellular

assays

In Vivo Efficacy
Lowered blood

glucose levels

Male Zucker diabetic

fatty rats

Treatment Duration 3 weeks
Male Zucker diabetic

fatty rats

Conclusion
Imanixil (SAR088) is the first-in-class orally available and in vivo active inhibitor of PIP5K2B.

Its ability to lower blood glucose in a preclinical model of diabetes suggests its potential as a

therapeutic agent for insulin resistance and diabetes. Further development and clinical trials

are necessary to establish its safety and efficacy in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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